2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride
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Overview
Description
2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride, can be achieved through several methods:
Cyclization: This involves the formation of the pyrrolopyrazine ring system through intramolecular cyclization reactions.
Ring Annulation: This method involves the construction of the pyrrolopyrazine ring by annulating smaller ring systems.
Cycloaddition: This involves the addition of multiple unsaturated components to form the pyrrolopyrazine ring.
Direct C-H Arylation: This method involves the direct functionalization of C-H bonds to form the pyrrolopyrazine ring.
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to maximize yield and purity. For example, the transition-metal-free strategy described by Trofimov involves three steps: cross-coupling of pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine, and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Chemical Reactions Analysis
Types of Reactions
2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyrazine N-oxides, while reduction may yield fully saturated derivatives. Substitution reactions can introduce various functional groups into the pyrrolopyrazine scaffold .
Scientific Research Applications
2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of 2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride involves its interaction with specific molecular targets and pathways. the exact mechanisms are not fully understood. It is believed to exert its effects through interactions with enzymes and receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit more activity on kinase inhibition.
Pyrrolo[1,2-a]pyrazine-1,4-dione: Known for its antioxidative properties.
Uniqueness
2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride is unique due to its specific structural features and the range of biological activities it exhibits.
Properties
IUPAC Name |
2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.2ClH/c10-7-2-1-6-5-8-3-4-9(6)7;;/h6,8H,1-5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJAAVJRHNFEQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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